molecular formula C19H21NO4 B246067 N-(3-acetylphenyl)-3,5-diethoxybenzamide

N-(3-acetylphenyl)-3,5-diethoxybenzamide

Cat. No.: B246067
M. Wt: 327.4 g/mol
InChI Key: CCIQAZLGYHHDKU-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-3,5-diethoxybenzamide is a benzamide derivative characterized by a 3-acetylphenyl group attached to an amide nitrogen and a 3,5-diethoxy-substituted benzoyl moiety. This compound is of interest in medicinal and synthetic chemistry due to its structural complexity, which combines acetyl and ethoxy substituents.

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-3,5-diethoxybenzamide

InChI

InChI=1S/C19H21NO4/c1-4-23-17-10-15(11-18(12-17)24-5-2)19(22)20-16-8-6-7-14(9-16)13(3)21/h6-12H,4-5H2,1-3H3,(H,20,22)

InChI Key

CCIQAZLGYHHDKU-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)OCC

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

  • N-(3-Acetylphenyl)acetamide (): Shares the 3-acetylphenyl group but lacks the diethoxybenzamide backbone. Its synthesis yielded 82% under mild conditions (TLC: $ Rf = 0.23 $), with $ ^1\text{H-NMR} $ peaks at δ2.17 (acetyl CH$3$) and δ7.33–8.85 (aromatic protons) .
  • N-(3,5-Dimethoxyphenyl)benzamide (): Features methoxy groups instead of ethoxy, with crystallographic data (Acta Crystallographica) showing a mean C–C bond length of 0.004 Å and an $ R $-factor of 0.054, indicating high structural stability .
  • N-(4-Acetyl-3-methylphenyl)benzamide (): Similarity score 0.92; the methyl and acetyl groups suggest comparable steric effects but altered electronic profiles compared to the target compound .

Key Structural Differences

Compound Substituents Key Functional Groups
Target Compound 3-Acetyl, 3,5-diethoxy Amide, acetyl, ethoxy
N-(3-Acetylphenyl)acetamide 3-Acetyl Amide, acetyl
N-(3,5-Dimethoxyphenyl)benzamide 3,5-Methoxy Amide, methoxy

The acetyl group may increase electrophilicity, influencing reactivity in nucleophilic substitution reactions .

Spectroscopic and Crystallographic Properties
  • N-(3,5-Dimethoxyphenyl)benzamide (): Single-crystal X-ray data confirm planar amide geometry, with hydrogen bonding between the amide NH and methoxy oxygen, stabilizing the crystal lattice .
  • N-(3-Acetylphenyl)acetamide (): $ ^1\text{H-NMR} $ aromatic signals (δ7.33–8.85) align with para-substituted acetyl groups, whereas the target compound’s diethoxy substituents would likely upfield-shift adjacent protons due to electron-donating effects .

Predicted $ ^1\text{H-NMR} $ Shifts for Target Compound

Proton Position Expected Shift (ppm) Reasoning
Acetyl CH$_3$ δ2.1–2.3 Similar to
Ethoxy CH$2$/CH$3$ δ1.3–1.5 (CH$3$), δ3.9–4.1 (CH$2$) Comparable to methoxy shifts in
Aromatic protons (ortho to ethoxy) δ6.5–7.0 Electron-donating ethoxy groups reduce deshielding

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